

# loss of efficacy of Org 25935 at higher doses

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## Compound of Interest

Compound Name: Org 25935

Cat. No.: B1248844

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## Org 25935 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Org 25935**. The information addresses common questions regarding its mechanism of action, dose-dependent effects, and the observed discrepancies between preclinical and clinical findings.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Org 25935**?

A1: **Org 25935** is a selective inhibitor of the glycine transporter 1 (GlyT-1).[1] By blocking GlyT-1, **Org 25935** increases the extracellular concentration of glycine in the brain.[2] This enhanced glycine level modulates glutamatergic neurotransmission by acting as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[3]

Q2: What dose-dependent effects of **Org 25935** have been observed in preclinical models?

A2: In animal models, particularly in studies investigating alcohol consumption in rats, **Org 25935** has demonstrated dose-dependent effects.[4][5] A dose of 6 mg/kg was shown to be effective in reducing ethanol intake, while a lower dose of 3 mg/kg did not show a significant effect in some studies, suggesting a narrow therapeutic range.[3][6] The 6 mg/kg dose was also reported to increase extracellular glycine levels in the striatum by approximately 50-80%. [2]

Q3: Has **Org 25935** shown efficacy in human clinical trials?

A3: Despite promising preclinical results, **Org 25935** has not demonstrated efficacy in human clinical trials for the conditions studied. A trial for the prevention of relapse in alcohol-dependent patients using a 12 mg twice-daily dose was stopped for futility as it showed no benefit over placebo.[4][5] Similarly, in a trial for treating negative symptoms of schizophrenia, flexible doses of 4-8 mg and 12-16 mg twice daily as an adjunctive therapy did not differ significantly from placebo.[7][8]

Q4: Why was there a discrepancy between the preclinical efficacy and clinical trial outcomes for **Org 25935**?

A4: The reasons for the failure to translate preclinical efficacy to clinical settings are not definitively known but could be multifactorial. Some potential reasons include:

- **Pharmacokinetic and Pharmacodynamic Differences:** The metabolism, distribution, and target engagement of **Org 25935** may differ significantly between rodents and humans.
- **Complexity of the Human Conditions:** The neurobiology of alcohol dependence and schizophrenia in humans is far more complex than the animal models used in preclinical studies.
- **Dose Selection:** While doses for clinical trials were selected based on preclinical and Phase 1 data, they may not have achieved the optimal therapeutic window for efficacy in the patient populations studied. The preclinical data itself points to a narrow effective dose range.[3]
- **Heterogeneity of Patient Populations:** The underlying pathophysiology of the patient populations in the clinical trials may have been too varied for a single-mechanism drug like **Org 25935** to show a significant effect.

Q5: Were there any notable side effects of **Org 25935** in clinical trials?

A5: **Org 25935** was generally well-tolerated in clinical trials.[5][7] The most commonly reported side effects were fatigue, dizziness, and transient visual events.[4][5]

## Data Presentation

Table 1: Preclinical Dose-Response of **Org 25935** on Ethanol Intake in Wistar Rats

Dose (mg/kg, i.p.)	Effect on Ethanol Intake	Reference
3	No significant effect in some studies	[3]
6	Robust and sustained decrease in ethanol consumption and preference	[3]

Table 2: Effect of **Org 25935** on Extracellular Glycine Levels in Rats

Dose (mg/kg, i.p.)	Brain Region	Increase in Extracellular Glycine	Reference
6	Striatum	~50-80%	[2]

Table 3: Overview of **Org 25935** Clinical Trials

Indication	Doses Administered	Outcome	Reference
Alcohol Dependence	12 mg twice daily	No significant benefit over placebo	[4][5]
Schizophrenia (Negative Symptoms)	4-8 mg and 12-16 mg twice daily	No significant difference from placebo	[7][8]

## Experimental Protocols

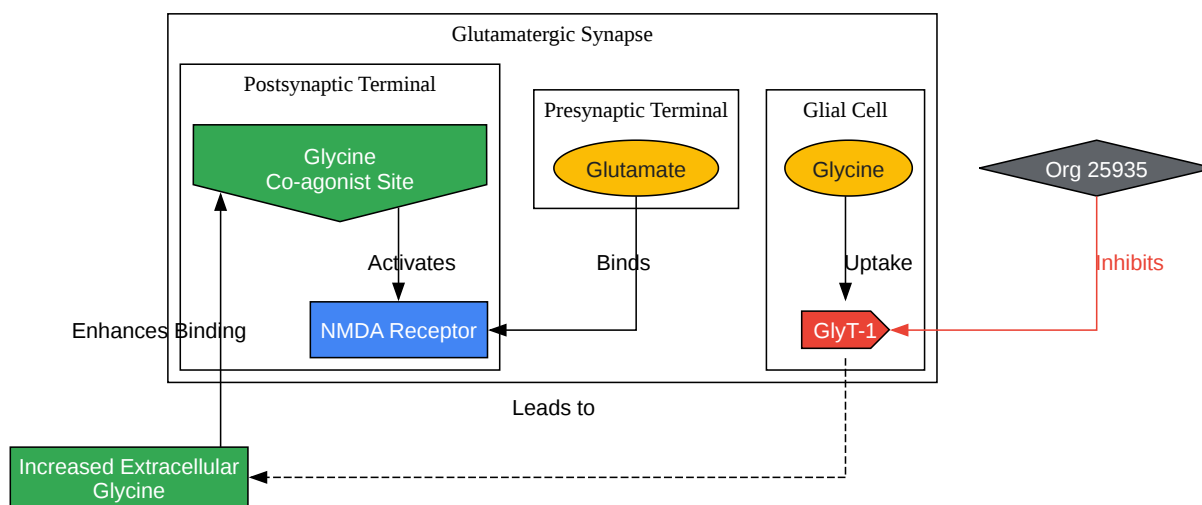
### Key Experiment: Two-Bottle Choice Paradigm for Ethanol Consumption in Rats

This protocol is a summary of the methodology typically used in preclinical studies to evaluate the effect of **Org 25935** on alcohol intake.

- **Animal Model:** Male Wistar rats are commonly used.

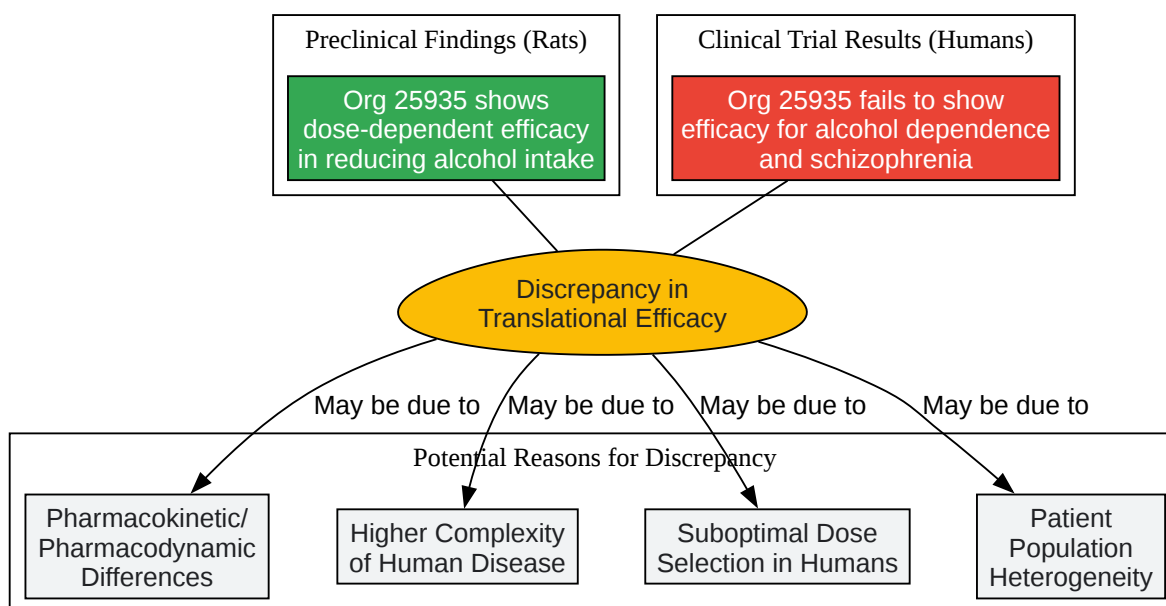
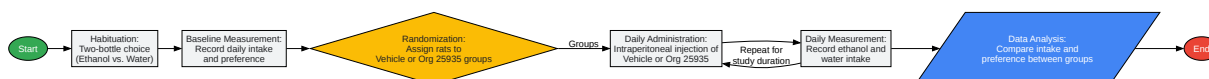
- **Habituation:** Rats are individually housed and given access to two bottles, one with water and one with an ethanol solution (e.g., 6% v/v), to establish a baseline preference and intake.
- **Drug Administration:** **Org 25935** or a vehicle control is administered intraperitoneally (i.p.) at specified doses (e.g., 3 mg/kg, 6 mg/kg).
- **Measurement:** The volume of ethanol and water consumed is measured daily for each rat. Body weight is also monitored.
- **Data Analysis:** Ethanol preference is calculated as the ratio of ethanol solution consumed to the total fluid intake. The data is statistically analyzed to compare the drug-treated groups with the vehicle control group.

## Visualizations



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Caption: Signaling pathway of **Org 25935** action.



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